molecular formula C24H20O3P2 B1361199 Diphenylphosphinic Anhydride CAS No. 5849-36-5

Diphenylphosphinic Anhydride

Cat. No.: B1361199
CAS No.: 5849-36-5
M. Wt: 418.4 g/mol
InChI Key: XTAYANNRWHXQOL-UHFFFAOYSA-N
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Description

Diphenylphosphinic anhydride is an organophosphorus compound with the molecular formula (C_{24}H_{20}O_{3}P_{2}). It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Biochemical Analysis

Biochemical Properties

Diphenylphosphinic Anhydride plays a crucial role in various biochemical reactions. It is particularly significant in peptide synthesis, where it acts as a coupling agent. In this context, this compound interacts with Nα-protected amino acids and diphenylphosphinic chloride to form mixed anhydrides, which are essential intermediates in peptide bond formation . The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through its ability to form stable intermediates that facilitate the synthesis of peptides and other complex molecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in peptide synthesis, this compound can modulate the activity of enzymes involved in the synthesis process, thereby impacting the overall efficiency and yield of peptide production . Additionally, its role in forming stable intermediates can influence cellular processes by altering the availability of key biomolecules required for cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable intermediates with biomolecules. This compound exerts its effects at the molecular level by binding to specific sites on enzymes and proteins, thereby facilitating or inhibiting their activity. For example, in peptide synthesis, this compound forms mixed anhydrides with Nα-protected amino acids, which then react with other amino acids to form peptide bonds . This mechanism highlights the compound’s role in enzyme activation and inhibition, as well as its impact on gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can diminish over time due to hydrolysis and other degradation processes . Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular function by altering enzyme activity and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate peptide synthesis without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which play a crucial role in the formation and degradation of peptides . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target sites, where it exerts its biochemical effects . The transport and distribution of this compound are essential for its role in peptide synthesis and other biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound interacts with the appropriate biomolecules and enzymes, thereby facilitating its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylphosphinic anhydride can be synthesized through the reaction of diphenylphosphinic acid with dehydrating agents such as phosphorus pentachloride or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods: In industrial settings, this compound is produced by the controlled dehydration of diphenylphosphinic acid using phosphorus oxychloride. The reaction is carried out in a solvent such as toluene or dichloromethane, and the product is purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions: Diphenylphosphinic anhydride undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form diphenylphosphinic acid.

    Alcoholysis: Reacts with alcohols to form diphenylphosphinic esters.

    Aminolysis: Reacts with amines to form diphenylphosphinic amides.

Common Reagents and Conditions:

    Hydrolysis: Water, mild acidic or basic conditions.

    Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a catalyst.

    Aminolysis: Amines (e.g., aniline, methylamine), typically at room temperature.

Major Products:

    Hydrolysis: Diphenylphosphinic acid.

    Alcoholysis: Diphenylphosphinic esters.

    Aminolysis: Diphenylphosphinic amides.

Scientific Research Applications

Diphenylphosphinic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphinic esters and amides.

    Biology: Employed in the synthesis of biologically active phosphinic acid derivatives.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Comparison with Similar Compounds

    Diphenylphosphine: An organophosphorus compound with similar reactivity but different applications.

    Diphenylphosphinic acid: The parent acid of diphenylphosphinic anhydride, used in similar reactions but with different reactivity.

    Phosphinic acid derivatives: A broad class of compounds with varying reactivity and applications.

Uniqueness: this compound is unique due to its ability to form anhydrides, which are highly reactive intermediates in organic synthesis. This property makes it particularly useful in the preparation of esters and amides, distinguishing it from other phosphinic acid derivatives.

Properties

IUPAC Name

[diphenylphosphoryloxy(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3P2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAYANNRWHXQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346523
Record name Diphenylphosphinic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5849-36-5
Record name Diphenylphosphinic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylphosphinic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of diphenylphosphinic anhydride?

A1: this compound is primarily used as a coupling reagent for amide bond formation in peptide synthesis []. It reacts with carboxylic acids in the presence of a tertiary amine to form a mixed anhydride intermediate, which then undergoes aminolysis with an amine to form the desired amide bond.

Q2: How is this compound synthesized?

A2: Several methods exist for its synthesis. One approach involves reacting diphenylphosphinic acid with acetic anhydride, yielding this compound and acetic this compound []. Another method utilizes the reaction of chlorodiphenylphosphinite with carboxylic acids in the presence of tertiary amines []. Additionally, diphenylphosphine oxide can be thermally disproportionated under specific conditions (175°C, 0.1 torr) to produce this compound and diphenylphosphine []. A novel synthesis using calcium carbide as a reagent has also been reported [].

Q3: Does this compound exhibit any unusual reactivity?

A3: Yes, research indicates that this compound can undergo disproportionation reactions under certain conditions. For instance, heating it with diphenylphosphine oxide at 175°C under reduced pressure (0.1 torr) leads to the formation of diphenylphosphine and tetraphenyldiphosphine as byproducts [].

Q4: Are there any studies on the metal complexes of this compound?

A4: While the provided abstracts don't delve into the specifics of metal complex formation or their characterization, one study mentions the investigation of "metal complexes of dimethyl-, diethyl- and diphenylphosphinic anhydrides" []. This suggests that this compound can potentially act as a ligand for metal coordination.

Q5: What analytical techniques are employed to study this compound?

A5: ³¹P NMR spectroscopy is a prominent technique used to identify and characterize this compound and related compounds in reaction mixtures []. This technique is particularly useful for distinguishing between different phosphorus-containing species. Additionally, studies have explored the molecular weight and conductivity of this compound in dimethyl sulfoxide, suggesting the use of techniques like osmometry and conductometry [].

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